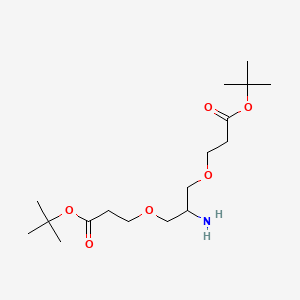

NH-bis(C1-PEG1-Boc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NH-bis(C1-PEG1-Boc): is a polyethylene glycol-based PROTAC linker. It is an alkyl/ether-based compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(C1-PEG1-Boc) involves the reaction of tert-butyl 3- [2-amino-3- [3- [ (2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate with polyethylene glycol derivatives. The reaction typically occurs under mild conditions with the use of appropriate solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of NH-bis(C1-PEG1-Boc) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions: NH-bis(C1-PEG1-Boc) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

科学的研究の応用

NH-bis(C1-PEG1-Boc) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

Biology: Employed in studies involving protein degradation and cellular processes.

Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of various diseases.

Industry: Utilized in the development of novel therapeutic agents and drug discovery

作用機序

NH-bis(C1-PEG1-Boc) functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

- NH-bis(C2-PEG2-Boc)

- NH-bis(C3-PEG3-Boc)

- NH-bis(C4-PEG4-Boc)

Comparison: NH-bis(C1-PEG1-Boc) is unique due to its specific polyethylene glycol chain length and functional groups, which provide distinct properties and reactivity compared to other similar compounds. The choice of linker length and composition can significantly impact the efficiency and selectivity of PROTACs in targeting and degrading specific proteins .

生物活性

NH-bis(C1-PEG1-Boc) is a specialized compound that serves as a versatile linker in bioconjugation and drug delivery applications. Its structure includes polyethylene glycol (PEG) components, which enhance the solubility and stability of biomolecules. This article explores the biological activity of NH-bis(C1-PEG1-Boc), focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C17H33N O6

Molecular Weight: 347.45 g/mol

CAS Number: 2171072-53-8

The compound features a branched PEG structure with terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group allows for controlled reactions, making NH-bis(C1-PEG1-Boc) suitable for various chemical modifications in biological contexts .

NH-bis(C1-PEG1-Boc) operates primarily through its ability to modify proteins and peptides. This modification enhances the pharmacokinetics and bioavailability of drugs by improving their solubility and stability in biological environments. The compound's hydroxy and amino groups facilitate conjugation with other biomolecules, which is crucial for developing effective drug delivery systems .

Biological Activity

The biological activity of NH-bis(C1-PEG1-Boc) is significant due to its role as a PEG linker. Key aspects include:

- Enhanced Solubility: The PEG moiety increases the solubility of hydrophobic drugs, facilitating their administration and absorption.

- Stability Improvement: PEGylation protects biomolecules from proteolytic degradation, extending their circulatory half-life in vivo .

- Bioconjugation Applications: NH-bis(C1-PEG1-Boc) is utilized in synthesizing protein conjugates and PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system .

Applications in Research and Medicine

NH-bis(C1-PEG1-Boc) has diverse applications across several fields:

- Drug Delivery Systems: By improving the pharmacokinetics of therapeutic agents, it enhances their efficacy in clinical settings.

- Bioconjugation Strategies: It serves as a linker for attaching drugs to targeting moieties, thereby increasing the specificity of therapeutic interventions.

- Protein Modification: The compound is employed in modifying antibodies and other proteins to improve their performance in diagnostics and therapeutics .

Comparative Analysis

To highlight the unique properties of NH-bis(C1-PEG1-Boc), a comparison with similar compounds is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-bis(PEG2-Azide) | Contains azide groups | Utilized in click chemistry for efficient conjugation |

| N-boc-N-bis(PEG1-OH) | Hydroxy groups without Boc protection | More reactive due to unprotected hydroxy groups |

| N-bis(PEG2-Propargyl) | Propargyl functional group | Used extensively in click chemistry applications |

NH-bis(C1-PEG1-Boc) stands out due to its dual functionality as both a linker and protective group, providing versatility that enhances its application scope in pharmaceutical development .

Case Studies

Recent studies have demonstrated the effectiveness of NH-bis(C1-PEG1-Boc) in various experimental settings:

- Study on Protein Stability: A study illustrated that proteins modified with NH-bis(C1-PEG1-Boc) exhibited significantly longer half-lives compared to non-modified counterparts, confirming its role in enhancing stability against enzymatic degradation.

- PROTAC Development: Research involving PROTACs synthesized using NH-bis(C1-PEG1-Boc) showed promising results in selectively degrading target proteins, highlighting its potential in targeted cancer therapies.

特性

IUPAC Name |

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO6/c1-16(2,3)23-14(19)7-9-21-11-13(18)12-22-10-8-15(20)24-17(4,5)6/h13H,7-12,18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILKOSHNGXUCTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。